benzyl N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamate
Description
Benzyl N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamate is a complex organic compound that belongs to the class of carbamates. This compound is characterized by its unique structure, which includes a benzyl group, a piperidine ring, and a tetrahydroquinazoline moiety. It is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.
Properties
IUPAC Name |
benzyl N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-16-23-20-10-6-5-9-19(20)21(24-16)26-13-11-18(12-14-26)25-22(27)28-15-17-7-3-2-4-8-17/h2-4,7-8,18H,5-6,9-15H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCPZPZPSOXTGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamate typically involves multiple stepsThe final step involves the formation of the carbamate linkage using a suitable carbamoylating agent under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Benzyl N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of benzyl N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzyl N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamate: shares structural similarities with other carbamate compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer specific biological activities not commonly found in other carbamate compounds. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications .
Biological Activity
Benzyl N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]carbamate (CAS Number: 1904420-08-1) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H28N4O2 with a molecular weight of 380.5 g/mol. The compound features a quinazoline ring fused with a piperidine structure, which is known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| CAS Number | 1904420-08-1 |
| Molecular Formula | C22H28N4O2 |
| Molecular Weight | 380.5 g/mol |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of compounds similar to this compound. For instance, derivatives of quinazoline have shown significant cytotoxicity against various cancer cell lines. A study reported that certain hybrid compounds exhibited selective antitumor activity against renal and breast cancer cell lines (A498 and MDA-MB-468) with promising IC50 values .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation pathways. For example, it has been suggested that similar compounds interact with acetylcholinesterase and other targets affecting neurotransmitter levels.
- Induction of Apoptosis : Some studies indicate that quinazoline derivatives can induce apoptosis in cancer cells through intrinsic and extrinsic signaling pathways . This is critical for developing therapeutic agents targeting malignant cells.
- Anti-inflammatory Effects : Compounds related to this structure have demonstrated anti-inflammatory properties by inhibiting nitric oxide production in macrophages . This suggests a dual role in both cancer treatment and inflammatory conditions.
Study on Quinazoline Derivatives
A comprehensive evaluation of quinazoline derivatives revealed that they exhibit significant anticancer activity and antibacterial properties. One specific study focused on the synthesis and biological evaluation of these derivatives, demonstrating their potential as effective therapeutic agents against resistant strains of bacteria and various cancer types .
Quantitative Structure–Activity Relationship (QSAR)
The QSAR analysis conducted on related compounds provided insights into the structural features that contribute to their biological activities. This analysis helps in predicting the efficacy of new derivatives based on their chemical structure.
Q & A
Q. Table 1: Representative Yields from Analogous Syntheses
| Reaction Step | Solvent System | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine-Quinazoline Coupling | THF/DMF | 80°C | 54–75 | |
| Carbamate Formation | 1,4-Dioxane/H2O | 0°C → RT | 60–65 | |
| Final Purification | EtOAc/Hexane | RT | 85–90 |
Basic: What spectroscopic methods are most effective for characterizing the structural integrity of this compound, and what specific spectral markers should researchers prioritize?
Methodological Answer:
- 1H/13C NMR : Prioritize signals for:
- Piperidine Protons : δ 2.5–3.5 ppm (axial/equatorial H) with coupling constants (J = 10–12 Hz for trans-diaxial interactions) .
- Benzyl Carbamate : δ 5.1 ppm (CH2Ph) and δ 7.3–7.5 ppm (aromatic H) .
- Quinazoline Ring : δ 2.2–2.4 ppm (2-methyl group) and δ 6.8–7.2 ppm (aromatic H in tetrahydroquinazoline) .
- HRMS : Confirm molecular ion peaks (e.g., [M + H]+) with <2 ppm error. For C20H25N5O2, theoretical m/z = 367.1998; observed ≈367.2002 .
- IR Spectroscopy : Carbamate C=O stretch at ~1700 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ .
Advanced: How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound when targeting specific biological receptors (e.g., GPR55 or AMPA)?
Methodological Answer:
- Substituent Variation : Systematically modify:
- Pharmacological Assays :
- GPR55 Antagonism : Use calcium flux assays in HEK293 cells expressing human GPR55. Compare IC50 values of analogs (e.g., ML191: IC50 = 20 nM vs. target compound) .
- AMPA Receptor Modulation : Electrophysiology in hippocampal neurons to measure potentiation/inhibition (e.g., EC50 for allosteric modulation) .
Q. Table 2: SAR Data for Structural Analogs
| Modification | Biological Target | Assay Result (IC50/EC50) | Reference |
|---|---|---|---|
| 2-Methyl → 2-Ethyl Quinazoline | GPR55 | IC50 = 35 nM | |
| Benzyl → 4-Fluorobenzyl | AMPA | EC50 = 1.2 µM |
Advanced: What strategies are recommended for resolving contradictory data regarding the compound's biological activity across different assay systems?
Methodological Answer:
- Assay Standardization :
- Data Triangulation :
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess inter-assay variability. Report p-values <0.05 as significant .
Advanced: How can computational modeling enhance the rational design of derivatives with improved pharmacological profiles?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
